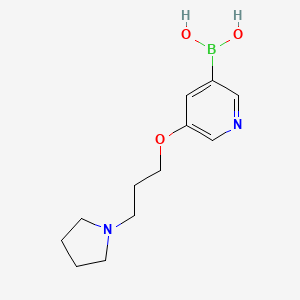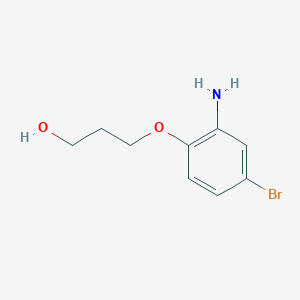
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group and a carbonitrile group attached to a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Cyclization: The formation of the tetrahydronaphthalene ring system is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions.
Carbonitrile Formation:
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The amino and carbonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups play crucial roles in its reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine:
6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride: This compound has a carboxylic acid group instead of a carbonitrile group.
Uniqueness
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is unique due to the presence of both amino and carbonitrile groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8;/h1-2,5,11H,3-4,6,13H2;1H |
InChI Key |
ZOYNGMDVISNZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)
![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)




![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)

